molecular formula C13H19BN2O2 B1401369 4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1375303-49-3

4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1401369
CAS No.: 1375303-49-3
M. Wt: 246.12 g/mol
InChI Key: JJBWAVLXAXEDRI-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a chemical compound with the empirical formula C13H19BN2O2 . It is a boronic acid derivative, which is often used in organic synthesis .


Synthesis Analysis

The synthesis of similar boronic acid derivatives has been reported in the literature. For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was obtained by a five-step substitution reaction . The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

Boronic acid derivatives like “this compound” are often used in borylation reactions . For example, they can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Scientific Research Applications

Synthesis and Structural Analysis

One primary application of 4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in scientific research is its use in the synthesis of complex organic compounds. Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates with benzene rings using a three-step substitution reaction. Their work emphasized the importance of this compound in developing intermediates for further chemical synthesis. They employed various techniques, such as FTIR, NMR spectroscopy, and mass spectrometry, for structural confirmation. Moreover, they used Density Functional Theory (DFT) to calculate the molecular structures, affirming their consistency with X-ray diffraction results (Huang et al., 2021).

Material Science and Polymer Research

The compound finds significant applications in material science, particularly in the synthesis of polymers. A study by Welterlich et al. (2012) described the synthesis and characteristic properties of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, which incorporated elements related to the compound . Their research highlighted the versatility of such compounds in developing new materials with specific properties (Welterlich, Charov, & Tieke, 2012).

Antimicrobial and Antitumor Applications

In the medical field, derivatives of pyrimidine structures, including those similar to this compound, have been explored for their potential antimicrobial and antitumor activities. Sirakanyan et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, demonstrating pronounced antimicrobial properties. This suggests potential applications in pharmaceutical research for drug development (Sirakanyan et al., 2021).

Properties

IUPAC Name

4-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-8-16-11(10)9-5-6-9/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBWAVLXAXEDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735046
Record name 4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375303-49-3
Record name 4-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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